molecular formula C24H27FN4O3S B2757937 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 863586-73-6

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2757937
CAS No.: 863586-73-6
M. Wt: 470.56
InChI Key: ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a methoxybenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Introduction of the Pyridine Ring: The next step involves the alkylation of the piperazine derivative with a pyridine derivative, such as 3-bromopyridine, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding phenol derivative.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.

    Pharmacology: The compound is used to investigate the binding affinity and activity at various neurotransmitter receptors.

    Biology: It serves as a tool compound in the study of cellular signaling pathways and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and perception.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide
  • N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide
  • N-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Uniqueness

The uniqueness of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain receptors, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-22-8-10-23(11-9-22)33(30,31)27-18-24(19-3-2-12-26-17-19)29-15-13-28(14-16-29)21-6-4-20(25)5-7-21/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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